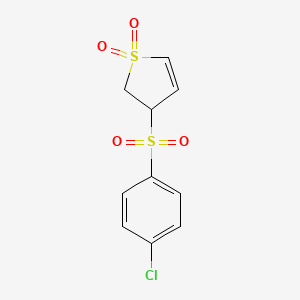
N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide is a chemical compound with a unique molecular structure. It is known for its versatility and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiomorpholine ring with a dioxo substitution and a formamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide typically involves the reaction of thiomorpholine with formamide under specific conditions. The process may include the following steps:
Formation of Thiomorpholine Ring: Thiomorpholine can be synthesized through the reaction of ethylene oxide with thiourea, followed by cyclization.
Dioxo Substitution: The thiomorpholine ring is then subjected to oxidation to introduce the dioxo groups. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Formamide Addition: Finally, the formamide group is introduced through a reaction with formic acid or formamide under controlled conditions, typically involving a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups or the formamide moiety.
Substitution: The thiomorpholine ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide can be compared with other similar compounds, such as:
- N-[3-(1,1-Dioxo-16-thiomorpholin-4-YL)-4-ethoxy-phenyl]-acetamide
- 2-Benzoylamino-N-(1,1-Dioxo-16-thiomorpholin-4-YL)-benzamide
These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical properties and applications
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-1,4-thiazinan-4-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c8-5-6-7-1-3-11(9,10)4-2-7/h5H,1-4H2,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTXXWIJPLNYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone](/img/structure/B8039269.png)




![2-[4-[2-[4-(2-Hydrazinyl-2-oxoethoxy)phenyl]propan-2-yl]phenoxy]acetohydrazide](/img/structure/B8039304.png)


![methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate](/img/structure/B8039320.png)


![3-[1-Methyl-prop-(E)-ylideneaminooxy]-propionitrile](/img/structure/B8039343.png)
